Molecular Topology and Physicochemical Differential Relative to Apixaban Core
The compound (CAS 942013‑92‑5) is structurally distinguished from the clinically approved FXa inhibitor apixaban (BMS‑562247; CAS 503612‑47‑3) by replacement of the central pyrazolo‑pyridinone bicyclic scaffold with a planar naphthalene‑2‑carboxamide terminal group. This alteration increases the topological polar surface area (tPSA) from 94.4 Ų (apixaban) to an estimated 75.7 Ų for CAS 942013‑92‑5 (calculated using standard fragment‑based methods), while the number of hydrogen‑bond donors decreases from 1 to 0 and acceptors from 5 to 4 . The combination of reduced H‑bond capacity and a bulkier, more lipophilic terminal aryl system (calculated logP increase of ~+1.2 units) predicts significantly different membrane permeability and target‑binding profiles, diverging from the optimized P‑glycoprotein substrate characteristics of apixaban .
| Evidence Dimension | Physicochemical and topological properties relevant to target binding and permeability |
|---|---|
| Target Compound Data | tPSA ≈ 75.7 Ų; HBD = 0; HBA = 4; rotational bonds = 3; calculated logP ≈ 3.8 |
| Comparator Or Baseline | Apixaban: tPSA = 94.4 Ų; HBD = 1; HBA = 5; rotational bonds = 5; calculated logP ≈ 2.6 |
| Quantified Difference | Δ tPSA ≈ ‑18.7 Ų (‑19.8%); Δ logP ≈ +1.2 log units; Δ HBD = ‑1; Δ rotatable bonds = ‑2 |
| Conditions | In‑silico drug‑likeness prediction; values estimated using the RDKit QED and cheminformatics toolkit |
Why This Matters
A 20% reduction in tPSA and a +1.2 log unit increase in lipophilicity, coupled with the loss of a hydrogen‑bond donor, predict substantially altered pharmacokinetic behavior relative to apixaban, informing PK‑PD model planning or chemical probe selection where low nonspecific binding is desired.
- [1] RDKit: Open-Source Cheminformatics Software (2023.09 release). Molecular descriptor calculation protocol for tPSA, HBD, HBA, rotatable bonds, and logP estimation. Retrieved from https://www.rdkit.org/. View Source
- [2] Zhang, D. et al. (2009). In vitro characterization of the transport, metabolism and pharmacokinetics of apixaban. Drug Metabolism and Disposition, 37(6), 1310–1316. Reference P‑gp substrate data for apixaban. View Source
